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Compound of Interest

Compound Name: Methyl 2-(1H-indazol-3-yl)acetate

Cat. No.: B171231 Get Quote

An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 2-(1H-
indazol-3-yl)acetate

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry,

forming the core of numerous pharmacologically active compounds.[1][2] The indazole ring

system, a fusion of benzene and pyrazole, is a key pharmacophore that can act as a surrogate

for the adenine of ATP, making it a valuable target for the development of kinase inhibitors.[1]

Methyl 2-(1H-indazol-3-yl)acetate is a versatile intermediate, leveraging the reactivity of the

ester group for further molecular elaboration. This document provides a comprehensive

overview of its chemical properties, reactivity, and synthetic utility, with a focus on its

application in drug discovery and development.

Chemical Properties
The physicochemical properties of Methyl 2-(1H-indazol-3-yl)acetate are fundamental to its

handling, reactivity, and application in synthesis. While specific experimental data for this exact

compound is not widely published, the properties can be inferred from closely related analogs

and general chemical principles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b171231?utm_src=pdf-interest
https://www.benchchem.com/product/b171231?utm_src=pdf-body
https://www.benchchem.com/product/b171231?utm_src=pdf-body
https://caribjscitech.com/index.php/cjst/article/download/217/171
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://caribjscitech.com/index.php/cjst/article/download/217/171
https://www.benchchem.com/product/b171231?utm_src=pdf-body
https://www.benchchem.com/product/b171231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Source

Molecular Formula C₁₀H₁₀N₂O₂ -

Molecular Weight 190.19 g/mol -

Appearance Off-white solid (predicted) [3]

Melting Point
133-134 °C (for the

corresponding ethyl ester)
[3]

Solubility
Soluble in DMF, DMSO,

Ethanol.[4]
[4]

¹H NMR

Characteristic signals include a

singlet for the methyl ester

protons (~3.7 ppm), a singlet

for the methylene protons

(~3.9 ppm), and aromatic

protons in the range of 7.1-8.2

ppm. The N-H proton signal

would appear as a broad

singlet at a higher chemical

shift.

[5]

¹³C NMR

Expected signals include the

ester carbonyl (~170 ppm), the

methylene carbon (~35 ppm),

the methoxy carbon (~52

ppm), and aromatic carbons

(110-140 ppm).

[5]

IR Spectroscopy

Expected strong absorption

bands around 1735 cm⁻¹ (C=O

stretch of the ester) and a

broad band around 3300 cm⁻¹

(N-H stretch).

[5][6]

Mass Spectrometry
HRMS (ESI) for C₁₀H₁₁N₂O₂

([M+H]⁺): calculated 191.0815.
[3]
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Reactivity and Synthetic Applications
The reactivity of Methyl 2-(1H-indazol-3-yl)acetate is dominated by the indazole ring system

and the methyl ester functional group.

1. Synthesis

The synthesis of 3-substituted indazoles can be achieved through various routes. A common

method involves the reaction of a benzyne precursor, such as 2-(trimethylsilyl)phenyl

trifluoromethanesulfonate, with a diazo compound like methyl diazoacetate.[3] This reaction

proceeds via a [3+2] cycloaddition of the diazo compound to the in situ generated benzyne.[3]

Starting Materials

Reaction
Product2-(trimethylsilyl)phenyl

trifluoromethanesulfonate

Fluoride-promoted
[3+2] Cycloaddition

Methyl Diazoacetate
Methyl 2-(1H-indazol-3-yl)acetate

 H-shift

Click to download full resolution via product page

General synthetic workflow for Methyl 2-(1H-indazol-3-yl)acetate.

2. Reactivity of the Ester Group

The methyl ester at the 3-position is the primary site for synthetic modification.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid, (1H-indazol-3-yl)acetic acid.[6] This acid is a valuable

intermediate for further reactions, such as amidation.

Amidation: The ester can undergo direct amidation with amines, often requiring catalysts or

high temperatures, to form various amide derivatives.[7] Alternatively, the ester is first

hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard
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peptide coupling reagents (e.g., HATU, HOBt) to form the amide bond under milder

conditions.[8] This is a crucial reaction for building diversity in drug discovery programs.

Reaction Products

Methyl 2-(1H-indazol-3-yl)acetate

(1H-Indazol-3-yl)acetic Acid

 Hydrolysis
(H⁺ or OH⁻)

2-(1H-Indazol-3-yl)-N-R-acetamide

 Amidation
(R-NH₂, heat/catalyst)

Click to download full resolution via product page

Key reactions of Methyl 2-(1H-indazol-3-yl)acetate.

3. Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing

a wide range of biological activities, including anti-cancer and anti-bacterial properties.[1][2]

Methyl 2-(1H-indazol-3-yl)acetate serves as a key building block for the synthesis of these

complex molecules. For instance, the acetic acid side chain can be elaborated to interact with

specific pockets in enzyme active sites, such as the hydrophobic regions of kinases.[6] The N-

H of the indazole can be alkylated or arylated to introduce further diversity and modulate the

pharmacological properties of the final compounds.[9][10]
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Chemical Modifications

Lead Compounds

Methyl 2-(1H-indazol-3-yl)acetate

Side-chain elaboration
(e.g., Amidation) N-1 Alkylation/Arylation

Kinase InhibitorsAnti-bacterial Agents Other Bioactive Molecules

Click to download full resolution via product page

Role as a building block in drug discovery.

Experimental Protocols
1. Synthesis of Methyl 2-(1H-indazol-3-yl)acetate (Adapted from a similar procedure for the

ethyl ester[3])

Materials: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, methyl diazoacetate, anhydrous

tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1 M in THF), saturated

aqueous NaHCO₃, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄), silica gel.

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,

argon), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and methyl

diazoacetate (1.5 eq).

Add anhydrous THF via cannula and cool the reaction mixture to -78 °C using an

acetone/dry ice bath.

Add the TBAF solution (1.8 eq) dropwise via syringe over 40 minutes, maintaining

vigorous stirring.
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After the addition is complete, stir the mixture at -78 °C for 1.5 hours.

Allow the reaction to warm to room temperature overnight.

Quench the reaction by adding saturated aqueous NaHCO₃.

Extract the aqueous layer with EtOAc (3x).

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc

gradient) to afford the title compound.

2. Amidation via Hydrolysis and Peptide Coupling

Step A: Hydrolysis to (1H-indazol-3-yl)acetic acid

Dissolve Methyl 2-(1H-indazol-3-yl)acetate (1.0 eq) in a mixture of THF and water.

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until TLC

analysis indicates complete consumption of the starting material.

Acidify the reaction mixture to pH ~3 with 1 M HCl.

Extract the product with EtOAc, dry the combined organic layers over Na₂SO₄, and

concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step

without further purification.

Step B: Amide Bond Formation

Dissolve the (1H-indazol-3-yl)acetic acid (1.0 eq) from Step A in anhydrous DMF.

Add HATU (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

Stir the mixture for 10 minutes, then add the desired amine (1.1 eq).

Stir the reaction at room temperature overnight.
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Pour the reaction mixture into water and extract with EtOAc.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the crude product by silica gel chromatography to obtain the desired amide.

Conclusion
Methyl 2-(1H-indazol-3-yl)acetate is a valuable and versatile building block in organic

synthesis, particularly for the development of new therapeutic agents. Its straightforward

synthesis and the reactivity of its ester functionality allow for the creation of diverse libraries of

indazole-containing compounds. A thorough understanding of its chemical properties and

reactivity is essential for its effective utilization in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical properties and reactivity of "Methyl 2-(1H-
indazol-3-yl)acetate"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171231#chemical-properties-and-reactivity-of-
methyl-2-1h-indazol-3-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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